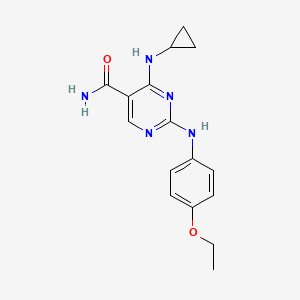
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone is a chemical compound characterized by its unique structure, which includes a chloro group, two hydroxyl groups, and a propyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of 3-chloro-2,6-dihydroxy-5-propylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Direct Halogenation and Hydroxylation: Starting with a suitable phenol derivative, the compound can be synthesized by sequential halogenation and hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid, sodium hydroxide, and various nucleophiles are employed.
Major Products Formed:
Oxidation: 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone can be oxidized to form 1-(3-chloro-2,6-dihydroxy-5-propylphenyl)ethanoic acid.
Reduction: Reduction can yield 1-(3-chloro-2,6-dihydroxy-5-propylphenyl)ethanol.
Substitution: Substitution reactions can produce various derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone is unique due to its specific combination of functional groups. Similar compounds include:
1-(3-Chloro-2,6-dihydroxyphenyl)ethanone: Lacks the propyl group.
1-(3-Chloro-2,6-dihydroxy-5-ethylphenyl)ethanone: Has an ethyl group instead of a propyl group.
1-(3-Chloro-2,6-dihydroxy-5-butylphenyl)ethanone: Has a butyl group instead of a propyl group.
These compounds differ in their physical and chemical properties, which can affect their reactivity and applications.
Eigenschaften
CAS-Nummer |
102624-59-9 |
|---|---|
Molekularformel |
C11H13ClO3 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
1-(3-chloro-2,6-dihydroxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-7-5-8(12)11(15)9(6(2)13)10(7)14/h5,14-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
FVJDDYSKNLYJKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1O)C(=O)C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


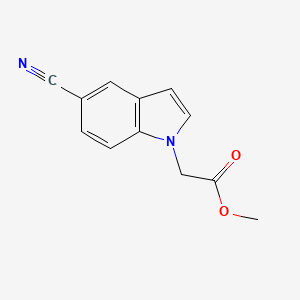
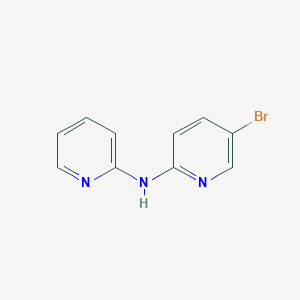

![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)

![5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)
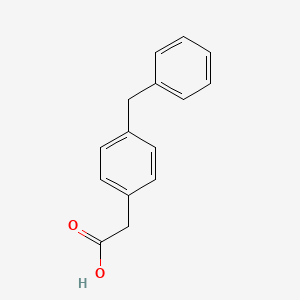
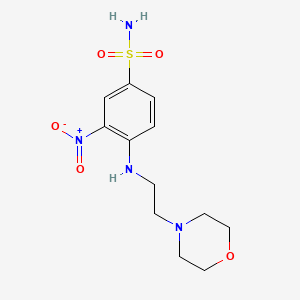
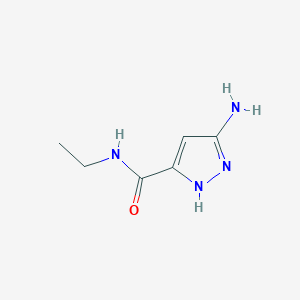
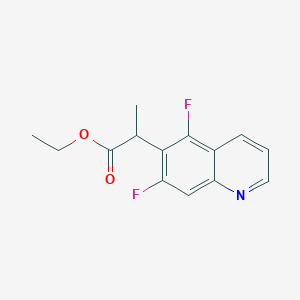
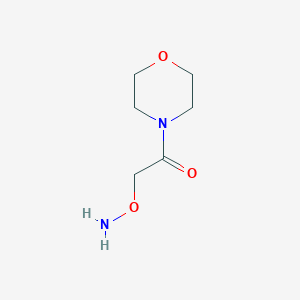
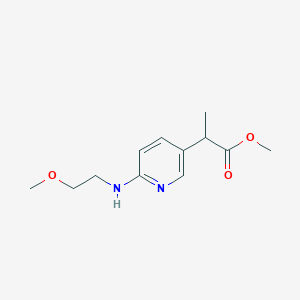
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)
